molecular formula C25H23N3O5S B266074 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266074
M. Wt: 477.5 g/mol
InChI Key: KSLITIMSSPCMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as HMTD, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. HMTD belongs to the class of compounds known as chromenopyrroles, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

HMTD has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that HMTD has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study demonstrated that HMTD has antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, HMTD has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The exact mechanism of action of HMTD is not fully understood, but it is believed to involve the modulation of various signaling pathways. HMTD has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. HMTD also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Finally, HMTD has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
HMTD has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, HMTD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. HMTD has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Finally, HMTD has been shown to have hepatoprotective effects by reducing oxidative stress and inflammation in the liver.

Advantages and Limitations for Lab Experiments

HMTD has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various signaling pathways. However, HMTD also has some limitations, including its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for HMTD research, including the development of more selective analogs with improved pharmacological properties, the investigation of HMTD in animal models of disease, and the identification of novel targets and pathways modulated by HMTD. Additionally, the potential use of HMTD in combination with other drugs or therapies should be explored.

Synthesis Methods

The synthesis of HMTD involves several steps, starting with the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then reacted with thiosemicarbazide to form 1-(4-hydroxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-3-phenylpropane-1,3-dione. Finally, the addition of isobutylamine and methyl vinyl ketone results in the formation of HMTD.

properties

Product Name

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O5S/c1-12(2)9-19-26-27-25(34-19)28-21(14-6-7-16(29)18(11-14)32-4)20-22(30)15-10-13(3)5-8-17(15)33-23(20)24(28)31/h5-8,10-12,21,29H,9H2,1-4H3

InChI Key

KSLITIMSSPCMME-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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